molecular formula C10H12Cl2O4S B15259194 Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride

Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride

Cat. No.: B15259194
M. Wt: 299.17 g/mol
InChI Key: SSYVCFKHZMSATD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride: is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride typically involves the esterification of 2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives .

Scientific Research Applications

Chemistry: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the biochemical pathways involving sulfonyl groups .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets and pathways involved include enzymes with active sites that can react with the chlorosulfonyl group, leading to changes in their activity and function .

Comparison with Similar Compounds

  • Ethyl 2-(chlorosulfonyl)acetate
  • Methyl 2-(chlorosulfonyl)benzoate
  • Ethyl 2-(sulfonyl)benzoate

Comparison: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. Its chlorosulfonyl group is particularly reactive, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C10H12Cl2O4S

Molecular Weight

299.17 g/mol

IUPAC Name

ethyl 2-(2-chlorosulfonylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H11ClO4S.ClH/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14;/h3-6H,2,7H2,1H3;1H

InChI Key

SSYVCFKHZMSATD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl.Cl

Origin of Product

United States

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